molecular formula C19H13FN2O4 B3409327 8-ethoxy-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892755-45-2

8-ethoxy-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No. B3409327
CAS RN: 892755-45-2
M. Wt: 352.3 g/mol
InChI Key: VMWUCZGLBPHNAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-ethoxy-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, also known as EFOC, is a novel compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 8-ethoxy-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is not fully understood. However, studies have suggested that 8-ethoxy-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one may act on multiple targets in cancer cells, including the inhibition of DNA topoisomerase II, the induction of reactive oxygen species (ROS) production, and the activation of caspase-dependent apoptosis. 8-ethoxy-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has also been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects
8-ethoxy-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-6, IL-1β, and TNF-α, in vivo. 8-ethoxy-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, 8-ethoxy-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 8-ethoxy-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is its potential as a lead compound for the development of new anti-inflammatory and anticancer drugs. 8-ethoxy-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has been shown to exhibit potent activity against cancer cells and has a favorable toxicity profile. However, one of the limitations of 8-ethoxy-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is its low solubility in water, which may limit its bioavailability and efficacy in vivo. In addition, further studies are needed to determine the optimal dosage and administration route of 8-ethoxy-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one.

Future Directions

There are several future directions for the research on 8-ethoxy-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one. One of the directions is to optimize the synthesis method to improve the yield and purity of 8-ethoxy-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 8-ethoxy-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one in vivo to determine its bioavailability and efficacy. Further studies are also needed to elucidate the mechanism of action of 8-ethoxy-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one and identify its molecular targets. In addition, the potential of 8-ethoxy-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one as a therapeutic agent for other diseases, such as neurodegenerative diseases, should be explored.

Scientific Research Applications

8-ethoxy-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 8-ethoxy-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has been tested on various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has been found to induce apoptosis in these cell lines. 8-ethoxy-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has also been shown to inhibit the expression of pro-inflammatory cytokines and reduce oxidative stress in vivo.

properties

IUPAC Name

8-ethoxy-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O4/c1-2-24-15-9-5-6-11-10-13(19(23)25-16(11)15)18-21-17(22-26-18)12-7-3-4-8-14(12)20/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWUCZGLBPHNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-ethoxy-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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